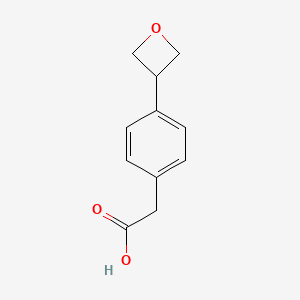

2-(4-(Oxetan-3-yl)phenyl)acetic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[4-(oxetan-3-yl)phenyl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12O3/c12-11(13)5-8-1-3-9(4-2-8)10-6-14-7-10/h1-4,10H,5-7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKRAOKECROHJV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)C2=CC=C(C=C2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to Oxetane Bioisosteres in Phenylacetic Acid Derivatives

Abstract

The strategic modification of lead compounds is a cornerstone of modern drug discovery, aimed at optimizing pharmacokinetic and pharmacodynamic profiles. Phenylacetic acid derivatives, a scaffold present in numerous therapeutic agents, are frequent subjects of such optimization. This technical guide provides an in-depth exploration of the use of the oxetane ring as a bioisosteric replacement for common functional groups within this scaffold. We will dissect the underlying scientific rationale, detail robust synthetic methodologies, analyze the impact on critical drug-like properties, and present a practical case study. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile motif to overcome common developmental hurdles such as poor solubility and metabolic instability.

The Strategic Imperative for Bioisosterism in Phenylacetic Acid Scaffolds

Phenylacetic acid and its analogues are privileged structures in medicinal chemistry, famously represented by non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac and felbinac[1]. However, the journey from a hit compound to a viable drug candidate is often fraught with challenges related to its absorption, distribution, metabolism, and excretion (ADME) properties. Bioisosterism, the replacement of a functional group with another that retains similar biological activity but alters physicochemical properties, is a powerful strategy to address these challenges[2][3].

The oxetane ring—a four-membered cyclic ether—has emerged as a valuable tool in the medicinal chemist's arsenal[4][5]. Its unique combination of small size, high polarity, metabolic stability, and a distinct three-dimensional structure makes it an attractive bioisostere for functionalities that often confer undesirable properties, such as high lipophilicity or metabolic lability[6][7]. This guide focuses on the strategic application of oxetanes to enhance the drug-like properties of phenylacetic acid derivatives.

The Oxetane Moiety: A Modern Bioisostere

The rationale for employing an oxetane ring stems from its ability to mimic the steric profile of certain groups while fundamentally altering the electronic and physical nature of the molecule. The two most impactful applications are as surrogates for the gem-dimethyl and carbonyl groups[4][8][9][10].

-

gem-Dimethyl Group Replacement: The gem-dimethyl group is frequently installed to block a site of metabolic oxidation, a strategy that is often successful but invariably increases the molecule's lipophilicity (LogP/LogD)[3][9]. High lipophilicity can lead to poor aqueous solubility, increased binding to plasma proteins, and potential off-target toxicity. The oxetane ring provides a similar steric footprint, effectively shielding the vulnerable position, but its inherent polarity helps to mitigate the increase in lipophilicity and can significantly improve aqueous solubility[4][7].

-

Carbonyl Group Replacement: Carbonyl moieties are excellent hydrogen bond acceptors but are susceptible to metabolic reduction (e.g., ketones to secondary alcohols), which can alter or eliminate biological activity[3][9]. The oxygen atom of the oxetane ring has a comparable hydrogen bond accepting capacity and spatial orientation of its lone pairs but is housed within a generally more stable ether linkage, rendering it resistant to such metabolic transformations[3][4][9].

The following diagram illustrates these core bioisosteric replacement strategies.

Experimental Protocol: Synthesis of 2-(4-(Oxetan-3-yl)phenyl)acetic acid

This protocol provides a self-validating system for the synthesis of a model compound. The choice of reagents and conditions is critical for success.

Step 1: Suzuki Cross-Coupling

-

Rationale: This step constructs the core C-C bond between the phenyl ring and the oxetane. A palladium catalyst with a suitable phosphine ligand is used to facilitate the catalytic cycle. A base is required to activate the boronic ester. The solvent system is chosen to ensure solubility of all components and compatibility with the reaction temperature.

-

Procedure:

-

To a 100 mL round-bottom flask, add methyl 2-(4-bromophenyl)acetate (1.0 eq), 3-(Pinacolboranyl)oxetane (1.2 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add a degassed mixture of 1,4-dioxane and water (4:1, 0.1 M).

-

Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 eq).

-

Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.

-

Monitor reaction completion by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield methyl 2-(4-(oxetan-3-yl)phenyl)acetate.

-

Step 2: Ester Hydrolysis

-

Rationale: The final step is the deprotection of the carboxylic acid. Basic hydrolysis using lithium hydroxide is a mild and effective method that avoids the harsh acidic conditions which could potentially lead to the opening of the strained oxetane ring.[11]

-

Procedure:

-

Dissolve the purified ester from Step 1 in a mixture of tetrahydrofuran (THF) and water (3:1, 0.2 M).

-

Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq).

-

Stir the mixture at room temperature for 4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Concentrate the mixture in vacuo to remove THF.

-

Dilute the remaining aqueous solution with water and wash with diethyl ether to remove any non-polar impurities.

-

Carefully acidify the aqueous layer to pH 3-4 with 1 M hydrochloric acid (HCl). A white precipitate should form.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate to yield the final product, 2-(4-(oxetan-3-yl)phenyl)acetic acid.

-

Case Study: Enhancing the Profile of a Phenylacetic Acid Derivative

To illustrate the practical impact of this strategy, we present a comparative analysis of a hypothetical lead compound ("Parent") and its oxetane-containing analogue ("Oxetane Analogue"). The Parent compound exhibits potent activity but is hampered by low solubility and rapid metabolic clearance at its gem-dimethyl group.

| Parameter | Structure | Potency IC₅₀ (nM) | Aqueous Solubility (pH 7.4, µg/mL) | LogD (pH 7.4) | Human Liver Microsome Stability (t½, min) |

| Parent Compound | Phenylacetic acid with a para-substituted gem-dimethyl group | 5 | < 10 | 3.8 | 8 |

| Oxetane Analogue | Phenylacetic acid with a para-substituted oxetane group | 7 | 150 | 2.6 | > 60 |

Table 2: Comparative data illustrating the property improvements achieved by replacing a gem-dimethyl group with an oxetane bioisostere.

Analysis of Results

-

Potency: The introduction of the oxetane resulted in a negligible change in potency, indicating that the gem-dimethyl group was not involved in a critical binding interaction and that the oxetane successfully serves as a steric surrogate.

-

Aqueous Solubility: A greater than 15-fold increase in aqueous solubility was observed. This dramatic improvement is a direct consequence of replacing a lipophilic alkyl group with the polar oxetane moiety, enhancing the molecule's interaction with water.[7][12]

-

Lipophilicity: The LogD was reduced by 1.2 units, moving the compound into a more favorable range for oral absorption and reducing the risk of promiscuous binding. This aligns with the expected hydrophilic contribution of the oxetane ring.[4]

-

Metabolic Stability: The metabolic half-life in human liver microsomes increased more than 7-fold. This confirms that the gem-dimethyl group was a primary site of metabolism and that its replacement with the more stable oxetane ring effectively blocked this clearance pathway.[3][9]

Challenges and Advanced Considerations

While a powerful tool, the use of oxetanes is not without its challenges. A senior scientist must be aware of these potential pitfalls to make informed decisions.

-

Ring Stability: Although 3,3-disubstituted oxetanes are remarkably stable, the oxetane ring can be labile under strongly acidic (pH < 1) or Lewis acidic conditions.[4][13] Synthetic steps involving concentrated acids or strong Lewis acids (e.g., BBr₃) should be approached with caution. The proximity of an internal nucleophile can also promote an intramolecular ring-opening reaction, a factor that must be considered during molecular design.[5]

-

Alternative Metabolic Pathways: While oxetanes block CYP450-mediated oxidation, they can be substrates for microsomal epoxide hydrolase (mEH), leading to ring-opening and the formation of a diol.[5] This represents an alternative clearance pathway that should be assessed during ADME profiling.

-

Synthetic Accessibility: The commercial availability of diversely functionalized oxetane building blocks has grown significantly, but they can still be more costly or have longer lead times than more conventional reagents.[8] For novel or complex substitution patterns, a de novo synthesis of the ring may be required, adding complexity to the overall synthetic route.[9][14]

Conclusion and Future Outlook

The oxetane ring has cemented its place as a valuable bioisostere in modern medicinal chemistry. For phenylacetic acid derivatives, its application as a surrogate for metabolically vulnerable or overly lipophilic groups provides a rational and effective strategy to enhance drug-like properties. The ability to predictably improve aqueous solubility, metabolic stability, and lipophilicity allows research teams to overcome common obstacles in drug development.

The future will likely see the development of an even broader array of functionalized oxetane building blocks, including more complex spirocyclic and fluorinated variants, further expanding their utility.[5][15][16] As our understanding of the subtle interplay between three-dimensional structure and pharmacology deepens, motifs like the oxetane will become increasingly critical for designing the next generation of highly optimized therapeutic agents.

References

- Huang G, Hucek D, Cierpicki T, Grembecka J. Applications of oxetanes in drug discovery and medicinal chemistry. European Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkl6cbBCPgN8N1zn3VvbY3hwsu4tbIp4SFcs1v9hk6afP1GeYIh8QcNHCZO7KRU3n5lk9VKxxHg-rGmKXQGiYixIbl_BErYsKR8OjEPQOnMDFCNrG2IFem4I12AQc8S971wsU=]

- Jackson, S., et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHjfplQpGtZIlF8bygt_AGC4lWQ3Ix2iCw2UB0w5y7jinT1ktmybEWWKLan7qnwVWaXe6Pvw83CkoGXAIfj0PGxC-fTVt17WrB2FNGGi2qHnXkuYxPWnhD0DHa7Fr3g-X6-YJeZkhI95hiHYnsp2rA=]

- Bull, J.A., et al. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHnzmgC-eJFe4DGnNYg1JmFoTMVwD7ZwPl9Ujm_h7Cm0w-iAfMRCP5lDJZbO50myaS37RjFWJVCEGuBC4eBKVEr4wkWn2FUwP3nxM03HDbNYRivxRZiYNUoYf8H0sXB5ySV6QrPHsKg-4IeRNkTTg==]

- Vo, C.V., et al. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEI1WqBMVfIsqLtJqXkjieFRByp08ey9mV0LB-HG8jyNCtMOVZBlEct-YzhzQ2lzMchx9UvKLG9BAJGtOJmsrFS6EAxUgTsnMWufR4XqgpU0lF5fu-kSl0OznWo-UuFbzJGDpJCooIAWrUar44g1BV1EQ==]

- Taylor, C.G., et al. Synthetic oxetanes in drug discovery: where are we in 2025?. Expert Opinion on Drug Discovery. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHteD_-tEzdKXp6K3t_NGGRcgHIVG78NFQkhqiOaHCeSnzju0PSU0ss6z1kKofM7vBLYHNwblNVKZHpjYZHO6U1Z-1O_FrgCHjZa0G9-F28gl3AoODddciMtwDvzn-HfKkOt1vAETOcBiN54hU8iDI17GRR7rvdY9o5Er-Q]

- Lassalas, P., et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. ACS Medicinal Chemistry Letters. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGrTrx23iBKCVAqfe1PI_DbmLka6jzmwQAVLqsy_12VjbbW6ZKAVdC_6LyuprDlrgMBkQR-LI9XNBVeD0rM8bEAizz9xa6Ih3TrhuyHh7x9Q-3GhkPDu-6duPsBTEWCJ5DhE_zPGrnzfvr3Gw==]

- Jackson, S., et al. Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG4p577wZ--o_evo3-3fBrClBM5fIcGIDXG-0PxeEsVV_PDW98fQLaxT8QiPtJm7PeZSyRxQVne-ONfR9luOdPqvpwDSCZybNkUueGFfoEsxtcIkcOqctMQrWP8oZFYNLYGRY66BVhLn3NejhQ=]

- Unknown Author. Application of Bioisosteres in Drug Design. SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHGH5zM5ZnxPvFAMBZTrl3s5pp7HoX4DF_S-w3yuSCtlWuOUugoIHvmyKIo-dzmjPe6sLZO11FIvKpi7PfV8YU4Qhpb7JzzzN5AHyST2p3xXZxJUDNYKw9aD9CLsZciL3Q0fI72clWg7PSDcVa4af6DRCRMakMp_0A8k0gmGBiQrQSgWGQebLctciL83OguFJ0_hyrbZju1tIPOM4QnfjzZsLldS0ONF_OD0nLJDw==]

- Huang G, Hucek D, Cierpicki T, Grembecka J. Applications of oxetanes in drug discovery and medicinal chemistry. ChEMBL. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETyY7KZD3GgSRGvM7At_3cxU80qu5nikQFgIWnPw4VFUVCC2RMB8LZc4fv_sxaoijwYxPkw1WJTIa6h1f7JqVCswSLh36Yt0WKUNCb1GR7qO7Q7fd5J8hkAZHRs0TBqDewBHYAMeYqLidGzMmynZ-g_ccsmN0=]

- Boyd, S., et al. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis. RSC Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEM3C-j5ne8gSUq1a9p25ewQx_pQzSEcrI2VhD-j9rkqmtO5dc0cjWJsFbof7zmFVM7Tas9iBQv16FFfytQ6B8jUiSvxA5xHjIidgur38M0BNyL6zX4UOcQ-_Fo8mmlAFC1dvHWRflBni5hwTkDz0q-WHBTr4TM2-RJSkk=]

- Unknown Author. Application of Bioisosteres in Drug Design. SlideShare. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGTO0KeXGJnD8strzVv0pG9xooDrw9M40zG4a4V2x9abSCtaTM89eLrAqmEhgofPZ4zPywKIebUIZA7ZNSWl1pFAJn9n8nJ7LFN-TMdUzSrJ5Uv0jDnuW9ifUREmlgcN8hyrzUhzts0QZMaJebnYTgoJSPJlo64Uv8=]

- Carreira, E.M., et al. Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFGhrDk2XrSBgBxHWT6puRoyHzV2Bi7yowkWR7B-u9nLlibkS8nxqDsKynx2Pp_shF81hyzNt1QKCJSfkCavt8IkZ2BaG5ULo0Fw0T52JUn90SLK1ccDd_VBq8SCYO7_6uXQRrIRU77Hab9wAnFm1fuauJ2hHQ8qJWLXDB419568APgYSFk4XgP71AEuV5gIBDrmKUWtrKVQ8fSup7m6x1_HAV0Mu3M2po=]

- Mykhailiuk, P.K., et al. Fine-tuning of physicochemical properties of 3,3-disubstituted oxetanes on the building blocks level. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHqD7gb1u4qcH5EpMyMAHEyiTfJlxE-VSaVyBLD6_AXMOUruN93aziSTtDQwgSpCyrw9FMp7UebVqGXrcrjawk9BjweyYcmI9_ekKhcc-nVvlwle_5Z9NTbW1Vkp0tqlwxCu_6DHbd4EwwdbPMqKbQ=]

- Vo, C.V., et al. Oxetanes: formation, reactivity and total syntheses of natural products. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGCrNJJpUzOL-J3oaF8v-eIHOIozqKZAFY5-WRP4uHUMAIk2OKorIRetiw3BWQaVfhWAaiEi8JHj6VS-2fyxFo11OO9DliDvUXPcRzeG2MEERvLO0OObC_2ItvAe5OVDkac3mEt7UujXnmr57g=]

- Unknown Author. Evaluation of aryl amino-oxetanes as bioisosteres of benzamides and design elements for drug discovery. American Chemical Society. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGe0rfm2lXLsHYWV2ieyQk_Eyt4KJx6BYyOPwb2wIGTvNedSr5BV_oN3Mr-S-weaZs1snj4pNOi-ohHUjj2ZXr-gH_CfRtCXHIszipUxn5WxwSuzbFrJTwS9kcf-NnPoJ3EBwqfp9hPu5ty3ZbsDtPkimA5cTa1oSg2l0nDNqPblh1mKn83QPKWhQih8G54raLWtJpJKMt2ryNSqEsMdM4Q9X7w9xX6CKcg-gBjNRlPe06hHZVIRSw6um-IGMIg0lPLceHXkDL6bFQnTxRmlUKrxaKyELI8zVFfnQ==]

- Mykhailiuk, P.K., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFuNynUZqWax-jj3gU6AJVN7Hcglz35fkJJkFvYUAs2k0Vn_SUabdJX7Aq8WJ0121U55jF2OMncr_aJyv-AM8V_jaPKWVYSYOAX06-8QcRFBW0rL6CzYLRrH0Ev-LmfDA9LaXskE1sbkMndlxApymI=]

- Sun, J., et al. Oxetanes in heterocycle synthesis: recent advances. RSC Publishing. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGX36CZ0aLlkmR20y50UojHeORfizu7vuynhONAAQaxEvwuzeZ4Fxxryj1r1OMmLNX4dH7_3wwSPrIMsw1Yzp-sUYNXSRfO6xw_aNMyygSrpr0TTgvg2tzl8NNMYaf6lXJyUwZM3xtXv9Mav7mrx0Fj84P68f4ZUqU=]

- Lassalas, P., et al. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group. eScholarship. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRq9M_Ga961P_zXDrtuDqSw9s-U9NB7WF_fDORK0rgk64VcEw799rxWMV3hOU7i69DYxh6QMce2bO_b75PVQoOVGzrqKd0v-YxWxpmUbhmY2JvlaX8zsS4d2jq91aABSgWn6Y=]

- Vo, C.V., et al. Oxetanes: formation, reactivity and total syntheses of natural products. Beilstein Journal of Organic Chemistry. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHmH6VgOgmKu2BpBAc_jCwCn8sw7YfBhgC_7OG-j_f0xYoYRHJE10POMOoQoZBZrdeDeNq-uLWuAxo45SaqKUJe9ru1m4ThYPRPOJDWTD5UzhGVhecZQPZb5g==]

- List, B., Leinung, W. Photoredox Catalysis Enables New Synthetic Route Toward Oxetanes. Synfacts. [https://vertexaisearch.cloud.google.

- Mykhailiuk, P.K., et al. Useful physicochemical features of the oxetane core. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQETYQSjg01rU6Jgtdvxc9foFWkzpr8lg6xv-Y_AnF_scbYTkmA7kIjHlU5Ze0RAz2agLlZ3Gtln2JoL580yKtyjCrs7WlOFottZVp-i2TmFYuZQ5N7ZmWIe4FmK6oS-S8OschZrcm0MmZ6GtJFYD_KYxdRXGxqqztrtxg7_zjz8PnzotxOMkYR8UOMERvQNmiGaYfTIOprwPHkhOz66v1cSX8Krd8vGkQE3QxNyFcaVIG8B-olsUC9v]

- BenchChem Technical Support Team. 3-Oxetanone: A Modern Bioisostere to Enhance Drug-like Properties. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGG2dsWN_dPcMsf1gvDjtjlXiilyUDBo1VpRU4DjCpTPdDlSTMz2RxxbyLkPrJ6fOkNNuUl8fDw0cx9RVGhvd2XaDGBIB-eUws9tcxL6Hvar_RW3QQ8V4Y6v646PUftdmqNxeibQjeWXhSUpvJyBV_isQI7_21rq6w9ZLHE0FnRPdJggl2AcS7mV6rUjn6XcWgUsNg-1PqqEiP2_8M=]

- Huang, G., et al. Applications of oxetanes in drug discovery and medicinal chemistry. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzncQ0096dls3UzenQE483U61Y1nvQREbu84diYQn-24sr54HAcJQSphMpFaXbGpB-l5y7PxYdV-dN3Tz4OUtcforas2f691a0UuU6xTVruJgOjsqv2wvxwkmr7-VN9i8IZ5_DxgXLnne9mJY=]

- Mykhailiuk, P.K., et al. 3,3-Difluorooxetane – a Versatile Functional Group for Bioisosteric Replacements in Drug Discovery. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHrUhV4S-_DIuGAjaWxCHr1gToCkdyumcwZIak3oQ5oh0KlUgcz3nosY85Qsj8cjYA3njWdlJH7VHFrZbf_MWzrQQGm3YXZw2xwx5I_CoBFTaSgA-nNoYcnxRH4k_HYi7kUnWA38Dua_iK8WuiCDfkhcohjvwXcOIupbsnmGyk3m-pRv8LnwGJ-rUJnydDkseLuAsDS8DiVsAgdqoCVyORy8VvZDlFr_a7Mq_z4QjIQkUyZAsFniENmX6WsU2mgAHUSK6xBSLRG9dfsfZ49bbDue7axPq5kiN9jfEvUNPfR283qH8J6GWC51bYKTQcBWlXpLiMqLo2lCNxeGcBz6C_qmkiKZNII8ZBG6Zg=]

- Mykhailiuk, P.K. 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. PMC. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHkx4S9sKU4u9dhxT8FnwZxfxMyf4ocBWK22B8Zm5NvdJEwbshp9dntmcQJFTazMZhebSQeou1kkvT0OuoRgv46veYZKdeh28eHOXZbYUQI-sVYHz8HC-ApgNhbBRUAqRhTd5r2UlNVZ4KSQiM=]

- Unknown Author. Oxetanes in Drug Discovery. PharmaBlock. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFIB646Wc2ieSDYMrkTOUGuI1Ir13lnThVJj8dOTv2MSt5A_WRzwi_gv7esq8Q7xyLA_GrO7L9wu0kVEry6W7S97NadxUpG5AQyLoYd3p5C4OCezD4A2NurDGr5WwbWLBelbjL4dUV1IStaJQs=]

- BenchChem Technical Support Team. Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. BenchChem. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH49fZIr4WySIcI_yrRC5screiaBVFOraPj5ZKN7Uqp8BNE5sUM2xtOF74Jpg3xe0rX8xGHfSWyLO42kx4WbkaUCxfOcLnFq8Hws08qxH6FIelbcbmm67HgeDEhKwioGHhbpi7KMA_62V9WQcKoAg86J9H9p4vrmW7sUrRfCTcEVhoT9lF-kYx5FmnFfnoY2t2tNADO2YvYj2rTDA8pDmKryD7ih5LCXA5FnII=]

- Bull, J.A., et al. Oxetanes as versatile elements in drug discovery and synthesis. Semantic Scholar. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEzR_ivnGrphIWp6p5zAzox8boANuLC07s_KXGkm-cFdv7r_66r-u9QC1GFP5M_UiX1NEp9jewEO9BMgfjOX-gaGgzwl8qUGF6no7z_C5pv0vY4kQ4tZYVLCfcRDpgHorSOas09tmrx9Zr1WaHsqye7bxSI1MTcXX6R9pGbek1WOcV5qqr_0lFgwLEY0VDfczGBs_EWhxWZGxJM7zhQdPf7rE1mw3Xretb8_9x6rtYe6H_M8l96o7_Yy-D5aKfivc7l_6d_8NnnpwChyqDa]

- Mykhailiuk, P.K., et al. Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. ChemRxiv. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEelxVTit5LK6HiyIkR3QmbLVr7ABWilDw-QgpCwZ5kJnnoNe8PtGfm9ZnUCXqxs-wciTwU4-BcaeKOL6yM1lisZcD2qPI7LBVmHAi_DqaT7ffokuuX0V3C_CjBeeXQ7OtXWksfTZHH1GPSoNZnjVnDerhD]

- Unknown Author. Oxetane Presentation.pptx. The Dong Group. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFndgYoRQfTnCDNMRfTVFVw9ARKcu87WHB7oDfhNk3JXfyyVKgGAMhuDGtY7YDfXdKTQwwY_e_lYRLgGahH0sQs7g60zCYezL17x18lRr4MmU_5S93m2WLWVtXEbFrmnws1OFbK7-h8vj9VaZs_AMghps13phyQ0cs3r4gzMw==]

- Mounier, L., Barth, M., Boubia, B. Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Inventiva Pharma. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDxp_-Cda4aX6wmREqVU--o14_WQHVu_ymA_Xr-s_KLJo6Rpj6iHkNJB-gmDM7KgeTVybszaCNaqxBRDcmECkVzF2cuPu3JKm-6cS5nMrRa5ENwUMYe2Q_caUWp-bmpSZi_Ds0oKIcOCTgPKcCTBSLM28Pb4NpWhbnDrLoEaQ2XhX3FaeahbXHfjccLw1SaKIMap1Z1GiFN5t-YSUaXKL2]

- Xu, T., et al. Study on Synthesis Of Oxetan-3-ol. ResearchGate. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRnv5a21r_7fLC1ovFeApeUEfFqs9QjyeUOBXaaqGDHjFq3YM0JPWDaZfCncAc1Dxu0EHBR_c1NxvHgZeDhsi1I6FYcYpE7fa4oVPk7-0CULswoBTwZfInDnxzhxpjiRcpbJarf2rwy1Wdd70S-ZQgLKW9_3claHXdg3mUiKotAj9t7DvvUdVhN86PLnuc]

- Xu, T., et al. Study on Synthesis Of Oxetan-3-ol. Atlantis Press. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGYEnksZtnlBd3yU4fG2rdFNDomWTlkjrMe7d_DC2JR4GBfjTLUsJZGkDYAajakwuybMaryZkk529CL2moAV7bGzgJ504dzYafgyXSyyIndvrpoMLrrACJD0hMTCOB6QSeLXwRwiH0bxYhzq51V]

- Ye, L., He, W., Zhang, L. Synthesis of oxetan-3-ones. Organic Chemistry Portal. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH_-3yCRyfP9b6O2Lr5vj5__VqMHfZZpJ_98zS59-Br_2sHEYcaHLtl3tFxXThlliwy2q5SlqPwUOTbjqKrgdIhcO_3HrIap_8EfLJEq3C5YbCY2HvgCgdU8KKkbK8DRqVjopue9sYnRcMV76EKcxWmZDHcn0IMBAvyDSeQW_W8m4LsyR0A]

Sources

- 1. inventivapharma.com [inventivapharma.com]

- 2. Evaluation of Oxetan-3-ol, Thietan-3-ol, and Derivatives Thereof as Bioisosteres of the Carboxylic Acid Functional Group - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chigroup.site [chigroup.site]

- 4. pubs.acs.org [pubs.acs.org]

- 5. tandfonline.com [tandfonline.com]

- 6. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 10. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. gbdong.cm.utexas.edu [gbdong.cm.utexas.edu]

- 14. Oxetanes: formation, reactivity and total syntheses of natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 15. chemrxiv.org [chemrxiv.org]

- 16. chemrxiv.org [chemrxiv.org]

Methodological & Application

A Researcher's Guide to the Activation of 2-(4-(Oxetan-3-yl)phenyl)acetic Acid for Amide Synthesis

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract: The 2-(4-(oxetan-3-yl)phenyl)acetic acid moiety is of significant interest in modern medicinal chemistry. The oxetane ring, often used as a polar surrogate for gem-dimethyl or carbonyl groups, can improve key physicochemical properties such as solubility and metabolic stability.[1][2] The successful incorporation of this building block into larger molecules frequently requires the activation of its carboxylic acid group for subsequent coupling reactions, most commonly to form amide bonds. This guide provides a detailed technical overview of the most effective reagents and protocols for this activation, with a critical focus on preserving the integrity of the strained oxetane ring. We will explore the mechanisms, advantages, and practical applications of carbodiimide, uronium, and phosphonium-based coupling reagents, offering field-proven protocols and a comparative analysis to guide reagent selection.

A Critical Prerequisite: Understanding Oxetane Ring Stability

Before proceeding to activation protocols, it is imperative to understand the chemical stability of the 4-membered oxetane ring. Its reactivity is intermediate between the highly strained, reactive epoxide and the more stable, 5-membered tetrahydrofuran (THF).[3]

-

Stability in Basic and Neutral Conditions: The oxetane ring is notably stable in the presence of bases and under neutral conditions. Ring-opening is generally very slow or non-existent, which is advantageous for most amide coupling reactions that are run with non-nucleophilic organic bases.[3][4]

-

Susceptibility to Acidic Conditions: The ring is susceptible to cleavage under acidic conditions. Protonation of the ring oxygen activates it for nucleophilic attack, which can lead to undesired ring-opened byproducts.[1][3] While the 3-substitution on the target molecule's oxetane offers some steric hindrance to impede nucleophilic attack, strongly acidic conditions during the reaction or workup should be avoided.[5]

-

Thermal and Storage Instability: A crucial and often overlooked consideration is that some oxetane-carboxylic acids can be unstable, undergoing intramolecular isomerization into lactone byproducts, even when stored at room temperature or with gentle heating.[6] It is therefore recommended to use the acid promptly after synthesis or purification and to avoid high temperatures during coupling reactions.

Overview of Carboxylic Acid Activation for Amide Coupling

The formation of an amide bond from a carboxylic acid and an amine is a condensation reaction that requires the "activation" of the carboxylic acid.[7][8] This process involves converting the poor leaving group (hydroxyl, -OH) into a much better one, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine. This guide focuses on three preeminent classes of in-situ activating reagents.

Caption: General workflow for amide bond formation.

Carbodiimide-Mediated Activation: The EDC/Sulfo-NHS System

Carbodiimides, particularly the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used for their effectiveness and the ease of byproduct removal.[9][10]

Mechanism of Action

The reaction proceeds via a key O-acylisourea intermediate.[11][12] This intermediate is highly reactive but can undergo an undesirable intramolecular rearrangement to a stable, unreactive N-acylurea byproduct.[11][13] To mitigate this and reduce potential racemization, an additive like N-hydroxysulfosuccinimide (Sulfo-NHS) is used. Sulfo-NHS rapidly converts the O-acylisourea into a more stable, yet still highly reactive, Sulfo-NHS ester, which then cleanly reacts with the amine.[14][15]

Caption: EDC/Sulfo-NHS activation pathway.

Protocol 1: Two-Step EDC/Sulfo-NHS Coupling

This two-step protocol is ideal as it prevents potential cross-linking if the amine component also contains a carboxylic acid group and can improve overall yield.[15]

| Reagents & Materials |

| 2-(4-(Oxetan-3-yl)phenyl)acetic acid |

| 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl (EDC) |

| N-Hydroxysulfosuccinimide (Sulfo-NHS) |

| Amine of interest |

| Activation Buffer: 0.1 M MES, pH 4.7-6.0 |

| Coupling Buffer: PBS or Borate Buffer, pH 7.2-8.0 |

| Quenching Solution (e.g., Hydroxylamine) |

| Anhydrous, polar aprotic solvent (e.g., DMF, CH2Cl2) |

Step-by-Step Methodology:

-

Acid Dissolution: Dissolve 2-(4-(Oxetan-3-yl)phenyl)acetic acid (1.0 eq) in the chosen organic solvent or Activation Buffer.

-

Reagent Preparation: Immediately before use, prepare fresh stock solutions of EDC (1.2 - 1.5 eq) and Sulfo-NHS (1.2 - 1.5 eq) in the same buffer/solvent. EDC is moisture-sensitive and hydrolyzes in water.[14][15]

-

Activation: Add the EDC and Sulfo-NHS solutions to the dissolved carboxylic acid. Stir the reaction at room temperature for 15-30 minutes.

-

Amine Addition: Add the amine (1.0 - 1.2 eq), either neat or dissolved in Coupling Buffer/solvent, to the activated acid mixture.

-

Coupling Reaction: Allow the reaction to proceed at room temperature for 2-4 hours, or overnight at 4°C. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Quench any remaining active esters if necessary. Perform an aqueous workup to remove the water-soluble ethyl-dimethylaminopropyl-urea (EDU) byproduct and excess reagents. Purify the final amide product using flash column chromatography or recrystallization.

Uronium/Aminium Salt Activation: The HATU System

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent prized for its high efficiency, rapid reaction kinetics, and exceptional ability to suppress racemization, even with sterically hindered substrates.[16][17][18]

Mechanism of Action

In the presence of a non-nucleophilic base (e.g., DIPEA), the carboxylic acid is deprotonated. The resulting carboxylate attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt.[16] The displaced 1-hydroxy-7-azabenzotriazole (HOAt) anion then rapidly forms the key intermediate: an OAt-active ester.[19][20] The pyridine nitrogen in the HOAt moiety provides anchimeric assistance (neighboring group participation), which stabilizes the transition state of the subsequent aminolysis, accelerating the coupling reaction and minimizing racemization.[19]

Caption: HATU activation mechanism.

Protocol 2: High-Efficiency HATU-Mediated Coupling

| Reagents & Materials |

| 2-(4-(Oxetan-3-yl)phenyl)acetic acid |

| HATU |

| Amine of interest |

| N,N-Diisopropylethylamine (DIPEA) or Collidine |

| Anhydrous polar aprotic solvent (e.g., DMF, NMP) |

Step-by-Step Methodology:

-

Component Dissolution: In a dry flask under an inert atmosphere (N2 or Ar), dissolve 2-(4-(Oxetan-3-yl)phenyl)acetic acid (1.0 eq) and HATU (1.1 - 1.2 eq) in the anhydrous solvent.

-

Base Addition: Add DIPEA (2.0 - 3.0 eq) to the mixture. The solution may change color.

-

Pre-activation: Stir the mixture at room temperature for 5-15 minutes. This pre-activation step is crucial for the efficient formation of the OAt-active ester.[16]

-

Amine Addition: Add the amine (1.0 - 1.2 eq) to the activated mixture.

-

Coupling Reaction: Stir at room temperature for 1-4 hours. The reaction is typically rapid. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1N HCl, use cautiously), saturated NaHCO3, and brine to remove byproducts and excess reagents. Dry the organic layer and purify the product by flash chromatography.

Phosphonium Salt Activation: The PyBOP System

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another highly effective coupling reagent that operates under mild conditions and provides high yields with low racemization.[21] It is a non-toxic alternative to the original BOP reagent.[7]

Mechanism of Action

Similar to other common reagents, PyBOP reacts with a carboxylate (formed in the presence of a base) to generate a highly reactive intermediate. This species is an O-acylphosphonium intermediate which then rapidly forms a benzotriazole active ester (OBt-ester).[21] This active ester is more susceptible to nucleophilic attack by an amine than the parent carboxylic acid, driving the formation of the amide bond.

Protocol 3: Robust PyBOP-Mediated Coupling

| Reagents & Materials |

| 2-(4-(Oxetan-3-yl)phenyl)acetic acid |

| PyBOP |

| Amine of interest |

| N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM) |

| Anhydrous polar aprotic solvent (e.g., DMF, CH2Cl2) |

Step-by-Step Methodology:

-

Component Dissolution: In a dry flask under an inert atmosphere, dissolve the 2-(4-(Oxetan-3-yl)phenyl)acetic acid (1.0 eq), PyBOP (1.1 - 1.2 eq), and the amine (1.1 eq) in the anhydrous solvent.

-

Base Addition: Cool the mixture in an ice bath (0 °C) and add DIPEA (2.0 - 3.0 eq) dropwise.

-

Coupling Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor progress by TLC or LC-MS.

-

Workup and Purification: Perform a standard aqueous workup as described in the HATU protocol. The tripyrrolidinophosphine oxide byproduct is generally water-soluble. Purify the final product by flash chromatography.

Reagent Selection Guide: A Comparative Analysis

Choosing the optimal reagent depends on the specific requirements of the synthesis, such as substrate complexity, scale, cost, and desired purity.

| Feature | EDC / Sulfo-NHS | HATU | PyBOP |

| Reactivity | Moderate to High | Very High / Rapid | High |

| Racemization Control | Good (with additive) | Excellent | Very Good |

| Byproduct Removal | Easy (EDU is water-soluble) | Moderate (Requires aqueous workup) | Moderate (Requires aqueous workup) |

| Cost | Low | High | Moderate to High |

| Best For | Aqueous reactions, bioconjugation, large-scale synthesis.[14] | Difficult/hindered couplings, acid-sensitive substrates, rapid synthesis.[16][18] | General-purpose, reliable couplings, broad substrate scope.[21] |

| Key Side Reaction | N-acylurea formation (without additive).[11] | Guanidinylation of amine (if HATU is in excess).[16] | Generally low incidence of side reactions. |

References

A complete list of all sources cited in this application note is provided below.

-

Topmexicorealestate. (2026, January 6). Peptide Formation: Unveiling The PyBOP Mechanism. Retrieved from [Link]

-

Do, L. H., et al. (n.d.). 2-Azaaryl-1-methylpyridinium Halides: Aqueous-Soluble Activating Reagents for Efficient Amide Coupling in Water. ACS Catalysis. Retrieved from [Link]

-

Perpusnas. (2026, January 6). PYBOP: Mechanism And Uses In Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). HATU. Retrieved from [Link]

-

ChemRxiv. (n.d.). Oxetane as a part of modern medicinal chemistry toolbox: the case of 3,3-disubstituted building blocks. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

-

Wikipedia. (n.d.). Carbodiimide. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Organic Chemistry Tutor. (2026, January 29). Carbodiimide-Mediated Coupling. Retrieved from [Link]

-

HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

-

Wuts, P. G., et al. (n.d.). Oxetanes in Drug Discovery Campaigns. PMC - NIH. Retrieved from [Link]

-

Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

-

Kumar, S., et al. (n.d.). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. Retrieved from [Link]

-

Bangs Laboratories, Inc. (2025, February 20). General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS. Retrieved from [Link]

-

Rebek, J., et al. (n.d.). Reaction of an Introverted Carboxylic Acid with Carbodiimide. PMC. Retrieved from [Link]

-

Taylor & Francis Online. (n.d.). Carbodiimide – Knowledge and References. Retrieved from [Link]

-

Bull, J. A., et al. (2016, September 15). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications. Retrieved from [Link]

-

Hardick, O. (n.d.). Coupling Protocols. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, June 15). Organic & Biomolecular Chemistry. Retrieved from [Link]

-

AxisPharm. (2024, September 23). Amide coupling Protocol for Amino PEG. Retrieved from [Link]

-

Jetir.org. (n.d.). Biological Profile and Synthesis of Phenoxyacetic Acid Derivatives: A Review. Retrieved from [Link]

-

MDPI. (2024, June 20). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. Retrieved from [Link]

-

Inventiva Pharma. (n.d.). Synthesis of substituted phenyl acetic acid and 5-membered heterocycles derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Kulesza, A., et al. (n.d.). Unexpected Isomerization of Oxetane-Carboxylic Acids. PMC - NIH. Retrieved from [Link]

- Google Patents. (n.d.). WO2004101540A2 - Method for the production of phenylacetic acid derivatives.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unexpected Isomerization of Oxetane-Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. bachem.com [bachem.com]

- 8. jpt.com [jpt.com]

- 9. peptide.com [peptide.com]

- 10. hepatochem.com [hepatochem.com]

- 11. Carbodiimide - Wikipedia [en.wikipedia.org]

- 12. peptide.com [peptide.com]

- 13. Reaction of an Introverted Carboxylic Acid with Carbodiimide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. General Protocol for Coupling Biomolecules to Carboxylate Particles using EDC/Sulfo-NHS [echobiosystems.com]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 18. HATU: The Core Reagent for Peptide & Drug Synthesis [en.highfine.com]

- 19. HATU - Wikipedia [en.wikipedia.org]

- 20. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]

- 21. Peptide Formation: Unveiling The PyBOP Mechanism [panel.topmexicorealestate.com]

Application Note: Scalable Manufacturing of 2-(4-(Oxetan-3-yl)phenyl)acetic acid

This Application Note and Protocol guide details the scalable manufacturing of 2-(4-(Oxetan-3-yl)phenyl)acetic acid .

Executive Summary

The oxetane moiety has emerged as a critical bioisostere in modern drug discovery, offering improved metabolic stability and solubility compared to gem-dimethyl or carbonyl groups.[1] However, the 4-membered ether ring introduces significant process challenges, particularly regarding acid sensitivity and ring strain. This guide outlines a robust, scalable 5-step synthetic route for 2-(4-(Oxetan-3-yl)phenyl)acetic acid , designed to avoid hazardous reagents (e.g., diazomethane, cyanides) and minimize acid-catalyzed ring-opening side reactions.

Key Features of this Protocol:

-

Scalability: Uses commercially available starting materials and avoids cryogenic conditions where possible.

-

Selectivity: Utilizes chemoselective cross-coupling to install the oxetane core before the acetic acid tail.

-

Safety: Replaces traditional cyanide homologation with a Reformatsky-Negishi coupling.

Retrosynthetic Analysis & Strategy

The synthesis is designed convergently.[1] The oxetane ring is constructed first on a bromobenzene scaffold via a 1,3-diol cyclization strategy, which is more cost-effective at scale than Ir/Ni photoredox methods. The acetic acid tail is subsequently installed via a Palladium-catalyzed cross-coupling that tolerates the strained ether ring.

Synthetic Pathway (Graphviz)

Caption: Convergent synthetic route emphasizing the construction of the oxetane core prior to side-chain elongation.

Detailed Experimental Protocols

Step 1: Synthesis of Diethyl 2-(4-bromophenyl)malonate

Rationale: Selective arylation of diethyl malonate at the iodo-position of 1-bromo-4-iodobenzene preserves the bromo-handle for later functionalization.

-

Reagents: 1-Bromo-4-iodobenzene (1.0 equiv), Diethyl malonate (1.2 equiv), Cs₂CO₃ (3.0 equiv), CuI (0.05 equiv), L-Proline (0.1 equiv).

-

Solvent: DMSO (anhydrous).

-

Protocol:

-

Charge a reactor with 1-bromo-4-iodobenzene, Cs₂CO₃, CuI, and L-Proline under N₂ atmosphere.

-

Add DMSO (5 vol) and diethyl malonate.

-

Heat the mixture to 40–45 °C for 12–16 hours. Note: Mild heating prevents oxidative addition to the C-Br bond.

-

IPC (In-Process Control): HPLC should show <2% starting iodide.

-

Workup: Dilute with water and extract with MTBE. Wash organics with brine, dry over Na₂SO₄, and concentrate.[2]

-

Purification: Vacuum distillation or plug filtration through silica (eluent: Hexane/EtOAc).

-

Step 2: Reduction to 2-(4-Bromophenyl)propane-1,3-diol

Rationale: Complete reduction of the diester to the diol is necessary for the subsequent ring closure.

-

Reagents: LiAlH₄ (2.2 equiv) or Vitride® (Red-Al).

-

Solvent: THF (anhydrous).

-

Protocol:

-

Cool a solution of LiAlH₄ (2.4 M in THF) to 0 °C.

-

Add a solution of Diethyl 2-(4-bromophenyl)malonate in THF dropwise, maintaining internal temp <10 °C.

-

Allow to warm to 20–25 °C and stir for 4 hours.

-

Quench (Fieser Method): Cool to 0 °C. Carefully add water (1x g LiAlH4), then 15% NaOH (1x g), then water (3x g).

-

Filter the granular precipitate. Concentrate the filtrate to obtain the crude diol as a viscous oil.

-

Yield Target: >90%.

-

Step 3: Oxetane Ring Closure (The "Wuitschik-Carreira" Modification)

Rationale: This is the critical step. The "one-pot" monotosylation/cyclization sequence is preferred for scale over using NaH, as it allows for better thermal control.

-

Reagents: Tosyl chloride (1.05 equiv), n-Butyllithium (2.5 M, 1.1 equiv), Pyridine or Et₃N.

-

Solvent: THF.

-

Protocol:

-

Monotosylation: Dissolve the diol (Step 2) in THF/Pyridine. Cool to 0 °C. Add TsCl (1.05 equiv) portion-wise. Stir at 0 °C for 2 h until monotosylate is formed (monitor by TLC/LCMS).

-

Cyclization: Cool the reaction mixture to -78 °C (or -20 °C for pilot scale if validated).

-

Add n-BuLi (1.1 equiv) slowly. The base deprotonates the remaining free alcohol, triggering intramolecular S_N2 displacement of the tosylate.

-

Allow to warm to Room Temperature (RT) over 2 hours.

-

Workup: Quench with saturated NH₄Cl. Extract with Et₂O or MTBE.

-

Purification: This intermediate is stable. Purify by silica gel chromatography (Hexane/EtOAc 9:1) to remove unreacted diol or elimination byproducts (allyl alcohols).

-

Data: ^1H NMR (CDCl₃) should show characteristic oxetane protons: δ 4.9–5.0 (m, 2H), 4.6–4.7 (m, 2H).

-

Step 4: Reformatsky-Negishi Coupling

Rationale: We must convert the Ar-Br to Ar-CH₂-COOEt. Traditional cyanide displacement is dangerous; Pd-catalyzed alpha-arylation of acetates requires strong bases that might ring-open the oxetane. The Reformatsky coupling (using a zinc enolate) is neutral/mild and highly chemoselective.

-

Reagents: Ethyl bromoacetate (1.2 equiv), Zn dust (activated), Pd(P(tBu)₃)₂ (0.02 equiv) or Pd(dba)₂/Q-Phos.

-

Solvent: THF or Toluene.

-

Protocol:

-

Preparation of Reformatsky Reagent: In a separate vessel, activate Zn dust with TMSCl (0.05 equiv) in THF. Add Ethyl bromoacetate slowly at 30–40 °C to form BrZnCH₂COOEt. Stir for 1 h.

-

Coupling: In the main reactor, dissolve 3-(4-bromophenyl)oxetane (Step 3) and Pd catalyst in THF.

-

Add the Reformatsky reagent solution to the aryl bromide solution at RT.

-

Heat to 60 °C for 4–6 hours.

-

IPC: Monitor disappearance of Ar-Br.

-

Workup: Quench with 1M HCl (carefully, keep pH > 4 to protect oxetane) or saturated NH₄Cl. Extract with EtOAc.[2]

-

Step 5: Saponification to Final Acid

Rationale: Acidic hydrolysis (e.g., HCl/reflux) will destroy the oxetane ring. Basic saponification is mandatory.

-

Reagents: LiOH.H₂O (2.0 equiv).

-

Solvent: THF/Water (3:1).

-

Protocol:

-

Dissolve the ester from Step 4 in THF/Water.

-

Add LiOH.H₂O. Stir at RT for 3–6 hours.

-

Workup (Critical):

-

Crystallization: Recrystallize from EtOAc/Heptane.

-

Analytical Specifications & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 98.0% | HPLC (C18, ACN/H2O + 0.1% Formic Acid) |

| 1H NMR | Conforms to structure | 400 MHz DMSO-d6 |

| Residual Solvents | < ICH Limits | GC-HS |

| Oxetane Integrity | No 1,3-diol signals | NMR/HPLC |

Key NMR Signals (DMSO-d6):

-

Oxetane Ring: Multiplets at ~4.9 ppm (2H) and ~4.6 ppm (2H).

-

Methine (Ar-CH-Ox): Quintet/Multiplet at ~4.3 ppm (1H).

-

Acetic Acid: Singlet at ~3.6 ppm (2H, Ar-CH₂-COOH).

-

Aromatic: Two doublets (para-substitution pattern).

Safety & Stability Hazards

-

Oxetane Ring Strain: The oxetane ring has ~26 kcal/mol of strain energy. While thermally stable up to ~120 °C, it is highly sensitive to Lewis and Bronsted acids , which catalyze ring opening to the 1,3-diol.

-

Precaution: Avoid using strong acids (conc. HCl, H₂SO₄) during workups.[2] Use Citric Acid or dilute HCl for pH adjustment.

-

Precaution: Avoid prolonged exposure to Lewis acidic silica gel. Use basified silica (1% Et₃N) if purification is difficult.

-

-

Exotherms: The LiAlH₄ reduction and n-BuLi cyclization are highly exothermic. Controlled addition rates and active cooling are mandatory.

References

-

Wuitschik, G., et al. (2010). "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(48), 9052–9067.

-

Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews, 116(19), 12150–12233.

- Dunetz, J. R., et al. (2011). "Large-Scale Applications of Amide Couplings." Organic Process Research & Development. (Referencing general scale-up of phenylacetic acids).

-

Luo, Y., et al. (2020).[4] "Scalable Synthesis of 3-Substituted Oxetanes." Journal of Organic Chemistry. (General methodology for diol cyclization).

Sources

Troubleshooting & Optimization

preventing oxetane ring opening during acid catalysis

Current Status: Operational | Ticket Priority: High Subject: Preventing Ring Opening During Acid Catalysis

Welcome to the Oxetane Stability Helpdesk

As a Senior Application Scientist, I understand the frustration of seeing your carefully synthesized oxetane scaffold decompose into a chlorohydrin or diol during a "routine" deprotection. The oxetane ring is a valuable bioisostere for gem-dimethyl and carbonyl groups, offering improved solubility and metabolic stability [1, 2]. However, its ring strain (~106 kJ/mol) makes it a "loaded spring" in the presence of acids.

This guide is not a generic list of steps. It is a causality-driven troubleshooting system designed to keep that ring closed.

Part 1: The Diagnostic (Why is it breaking?)

The "anecdotal" belief that oxetanes are universally unstable in acid is false. They are unstable to nucleophilic acids .

The Mechanism of Failure: Ring opening is a two-step process:

-

Activation: Protonation of the ether oxygen (reversible).

-

Destruction: Nucleophilic attack at the adjacent carbon (irreversible).

If you use an acid with a non-nucleophilic counter-ion (e.g., TFA, TsOH), the reaction stops at Step 1 (reversible protonation). If you use an acid with a nucleophilic counter-ion (e.g., HCl, HBr), the chloride/bromide attacks, relieving the ring strain and destroying your molecule.

Visualizing the Failure Mode

Figure 1: The bifurcation point between stability and destruction is determined by the nucleophilicity of the counter-ion.

Part 2: Standard Operating Procedures (SOPs)

SOP-01: Boc-Deprotection (The "Gold Standard")

Issue: You need to remove a Boc group without opening the oxetane. Common Error: Using HCl/Dioxane or adding water while the mixture is still acidic.

The Protocol:

-

Reagent Choice: Use Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).

-

Why: Trifluoroacetate is a poor nucleophile compared to chloride.

-

-

Concentration: Use 10–20% TFA/DCM (v/v).

-

Temperature: 0 °C to Room Temperature. Do not heat.

-

The Critical Step (Quenching):

-

NEVER add water directly to the acidic reaction mixture. Water acts as a nucleophile on the protonated oxetane.

-

Action: Remove volatiles in vacuo (keep bath <30 °C).

-

Action: Redissolve in DCM and treat with solid basic resin (e.g., Amberlyst A-21) or solid

before any aqueous wash. -

Validation: Ensure pH > 7 on wet pH paper before adding water.

-

SOP-02: Reductive Amination

Issue: Forming an amine on an oxetan-3-one or an oxetane-containing aldehyde.

Common Error: Using strong Lewis acids (

The Protocol:

-

Reagent: Sodium Triacetoxyborohydride (STAB) [

].-

Why: It requires only weak acid catalysis (AcOH), which is generally safe for oxetanes [4].

-

-

Solvent: DCE or DCM (Anhydrous).

-

Procedure:

-

Mix Amine (1.0 equiv) + Ketone/Aldehyde (1.0 equiv) in DCE.

-

Add STAB (1.5 equiv).

-

Optional: Add 1-2 drops of Acetic Acid (only if imine formation is sluggish).

-

Stir at RT.[1]

-

-

Titanium Warning:

is frequently used in reductive aminations. While often compatible, it is a Lewis Acid. Use STAB alone first. If Titanium is required, use strict stoichiometric control and quench immediately at 0 °C.

Part 3: Acid Selection Decision Matrix

Use this table to select reagents for transformations involving oxetanes.

| Reagent Class | Reagent | Risk Level | Status | Technical Notes |

| Mineral Acids | HCl, HBr, HI | CRITICAL | ⛔ AVOID | Halides are strong nucleophiles. Rapid ring opening to halohydrins. |

| H2SO4 | HIGH | ⚠️ CAUTION | Strong acid; water present will open the ring. | |

| Organic Acids | TFA | LOW | ✅ PREFERRED | Poor nucleophile. Safe if quenched properly. |

| TsOH / MsOH | MODERATE | ⚠️ CAUTION | Generally safe in non-nucleophilic solvents, but strictly control equivalents. | |

| Acetic Acid | NEGLIGIBLE | ✅ SAFE | Too weak to protonate oxetane significantly. | |

| Lewis Acids | AlCl3, BF3·OEt2 | CRITICAL | ⛔ AVOID | Activates ring opening immediately. |

| Ti(OiPr)4 | MODERATE | ⚠️ MONITOR | Can be used for imine formation, but avoid prolonged exposure/heating. |

Visualizing the Decision Process

Figure 2: Workflow for selecting acid reagents compatible with oxetane scaffolds.

Part 4: Troubleshooting & FAQs

Q1: I used TFA for deprotection, but my yield is still low. What happened? A: You likely performed an aqueous workup while the solution was still acidic. Even TFA can promote hydrolysis if water is introduced before neutralization.

-

Fix: Evaporate the TFA completely (azeotrope with toluene if necessary) or stir with solid

in DCM until the "fizzing" stops before adding water.

Q2: Can I use Lewis Acids for Friedel-Crafts or other couplings?

A: This is high-risk. Strong Lewis acids like

-

Alternative: If you must use a Lewis Acid, ensure the oxetane is 3,3-disubstituted (steric protection) and use milder Lewis acids (e.g.,

) at low temperatures.

Q3: Does the substitution pattern really matter?

A: Yes. 3,3-disubstituted oxetanes are significantly more stable than 2-substituted or monosubstituted oxetanes due to the Thorpe-Ingold effect and steric blocking of the

Q4: I see a "chlorohydrin" impurity by LCMS. Where did the chloride come from?

A: Check your solvent. Chloroform (

References

-

Wuitschik, G., et al. (2006). Oxetanes as Promising Modules in Drug Discovery.[2][3] Angewandte Chemie International Edition, 45(46), 7736–7739. Link

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12150–12233. Link

-

Burkhard, J. A., et al. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[2][3] Angewandte Chemie International Edition, 49(48), 9052–9067. Link

-

Abdel-Magid, A. F., et al. (1996).[4] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6][7][8] The Journal of Organic Chemistry, 61(11), 3849–3862. Link

Sources

- 1. designer-drug.com [designer-drug.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Sodium triacetoxyborohydride [organic-chemistry.org]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. lifechempharma.com [lifechempharma.com]

- 7. Reductive amination - Wikipedia [en.wikipedia.org]

- 8. Sodium triacetoxyborohydride: Applications in Selective Reductive Amination and its Detection Method_Chemicalbook [chemicalbook.com]

Technical Support Center: Optimizing the Synthesis of 2-(4-(Oxetan-3-yl)phenyl)acetic Acid

Welcome to the technical support center for the synthesis of 2-(4-(oxetan-3-yl)phenyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for the synthesis of this valuable building block. The unique structural feature of the oxetane ring presents both opportunities and challenges in its synthesis. This document aims to equip you with the knowledge to navigate these challenges and optimize your reaction yields.

Overview of Synthetic Strategies

The synthesis of 2-(4-(oxetan-3-yl)phenyl)acetic acid can be approached through several strategic disconnections. The most common and versatile routes involve the formation of the C-C bond between the phenyl ring and the acetic acid moiety, or the coupling of a pre-functionalized phenyl-oxetane with a two-carbon synthon. Two primary and effective strategies are highlighted below:

-

Palladium-Catalyzed Cross-Coupling followed by Hydrolysis: This is a robust and widely applicable method. It typically involves a Suzuki-Miyaura coupling of an oxetane-containing boronic acid or ester with an aryl halide bearing an acetic acid precursor, followed by hydrolysis to the final product.

-

Cyanation of a Benzyl Halide followed by Hydrolysis: This classical approach involves the introduction of a nitrile group, which is then hydrolyzed to the carboxylic acid. This method is often efficient but requires careful handling of cyanide reagents.

This guide will focus on the troubleshooting and optimization of the Palladium-Catalyzed Cross-Coupling approach, as it offers greater flexibility and is often preferred in modern synthetic chemistry.

Visualizing the Synthetic Workflow

Caption: Common synthetic routes to 2-(4-(oxetan-3-yl)phenyl)acetic acid.

Troubleshooting Guide: Palladium-Catalyzed Cross-Coupling Route

This section addresses common issues encountered during the Suzuki-Miyaura coupling of an oxetane-containing boronic acid derivative with a 4-halophenylacetic acid derivative, and the subsequent hydrolysis step.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling

Question: My Suzuki-Miyaura coupling reaction between ethyl 2-(4-bromophenyl)acetate and 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane is resulting in low or no yield of the desired coupled product. What are the potential causes and how can I troubleshoot this?

Answer:

Low or no yield in a Suzuki-Miyaura coupling can stem from several factors, ranging from reagent quality to suboptimal reaction conditions. A systematic approach to troubleshooting is crucial.

1. Reagent Quality and Handling:

-

Palladium Catalyst: The activity of the palladium catalyst is paramount. Ensure your Pd catalyst and phosphine ligands are from a reliable source and have not degraded. Older catalysts or those exposed to air and moisture can lose activity. Consider using a pre-formed, air-stable precatalyst.

-

Boronic Ester: Boronic esters can be sensitive to moisture and may hydrolyze over time. It is advisable to use freshly prepared or recently purchased boronic esters.

-

Solvent and Base: Anhydrous solvents are critical for many palladium-catalyzed reactions. Ensure your solvents are properly dried. The choice and quality of the base are also important; it should be finely ground and anhydrous.

2. Reaction Conditions:

-

Inert Atmosphere: Palladium(0) species are sensitive to oxygen. Ensure your reaction is performed under a rigorously inert atmosphere (e.g., argon or nitrogen). Degassing the solvent prior to use is highly recommended.

-

Temperature: The reaction temperature may need optimization. If the reaction is sluggish at a lower temperature, a moderate increase may be beneficial. However, be mindful that the oxetane ring can be sensitive to high temperatures, which could lead to decomposition.[1]

-

Ligand Choice: The ligand plays a crucial role in the catalytic cycle. If a standard ligand like triphenylphosphine is not effective, consider screening other ligands with varying steric and electronic properties.

3. Potential Side Reactions:

-

Homocoupling of Boronic Ester: This side reaction can consume your boronic ester, leading to a lower yield of the desired product. This is often exacerbated by the presence of oxygen.

-

Protodeboronation: The boronic ester can be cleaved by residual water or protic solvents, especially under basic conditions, to give the corresponding C-H bond.

Troubleshooting Protocol:

| Step | Action | Rationale |

| 1 | Verify the quality of all reagents, especially the palladium catalyst and boronic ester. | Inactive reagents are a common cause of reaction failure. |

| 2 | Ensure the reaction is set up under a strict inert atmosphere. | To prevent oxidation and deactivation of the Pd(0) catalyst. |

| 3 | Optimize the reaction temperature, starting with a moderate temperature (e.g., 80-90 °C) and adjusting as needed. | Balancing reaction rate with the thermal stability of the oxetane ring. |

| 4 | Screen a panel of phosphine ligands if the initial choice is ineffective. | Different ligands can significantly impact catalyst activity and stability. |

| 5 | Use a 1.1 to 1.5-fold excess of the boronic ester. | To compensate for potential homocoupling or protodeboronation. |

Issue 2: Impurity Profile - Presence of an Unwanted Dimer

Question: After my Suzuki-Miyaura coupling, I've isolated the desired product, but I also have a significant amount of a byproduct with a mass corresponding to the homocoupling of my oxetane-boronic ester. How can I minimize this?

Answer:

The formation of a homocoupled byproduct from the boronic ester is a common side reaction in Suzuki-Miyaura couplings. This is often promoted by the presence of oxygen, which can facilitate the oxidative coupling of the boronic ester.

Mitigation Strategies:

-

Rigorous Degassing: The most effective way to minimize homocoupling is to meticulously deoxygenate your reaction mixture. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas through the solvent for an extended period before adding the catalyst.

-

Catalyst and Ligand Selection: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Experimenting with different catalyst systems may help to suppress this side reaction.

-

Reaction Temperature: Lowering the reaction temperature, if the reaction still proceeds at a reasonable rate, can sometimes reduce the extent of homocoupling.

Issue 3: Incomplete Hydrolysis of the Ester

Question: I have successfully performed the Suzuki-Miyaura coupling to obtain ethyl 2-(4-(oxetan-3-yl)phenyl)acetate, but the subsequent hydrolysis to the carboxylic acid is incomplete, even after prolonged reaction times. What can I do to drive the reaction to completion?

Answer:

Incomplete hydrolysis of the ester can be due to several factors, including insufficient base, steric hindrance, or suboptimal reaction conditions.

1. Reaction Conditions:

-

Base Stoichiometry: Ensure you are using a sufficient excess of the base (e.g., LiOH, NaOH, or KOH). A 2-3 fold excess is typically recommended.

-

Solvent System: A mixture of a water-miscible organic solvent (like THF, methanol, or dioxane) and water is commonly used to ensure the solubility of both the ester and the hydroxide base. The ratio of the solvents can be adjusted to optimize the reaction.

-

Temperature: Increasing the reaction temperature can accelerate the rate of hydrolysis. Refluxing the reaction mixture is often necessary. However, prolonged heating under strongly basic conditions could potentially affect the oxetane ring, although it is generally more stable to bases than acids.[1]

2. Work-up Procedure:

-

Acidification: After the hydrolysis is complete, the reaction mixture needs to be acidified to protonate the carboxylate and precipitate the carboxylic acid. Ensure the pH is sufficiently low (typically pH 2-3) for complete protonation.

Troubleshooting Protocol for Hydrolysis:

| Step | Action | Rationale |

| 1 | Increase the stoichiometry of the base (e.g., from 2 to 4 equivalents). | To ensure complete saponification of the ester. |

| 2 | Increase the proportion of the organic co-solvent to improve the solubility of the starting material. | To enhance the interaction between the ester and the hydroxide. |

| 3 | Increase the reaction temperature to reflux. | To increase the reaction rate. |

| 4 | Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. | To determine the optimal reaction time. |

| 5 | During work-up, ensure complete acidification by checking the pH with indicator paper. | To ensure the product is fully protonated and precipitates out of the aqueous solution. |

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the oxetane ring during the synthesis?

A1: The oxetane ring is a strained four-membered ether. It is generally stable under neutral and basic conditions. However, it can be susceptible to ring-opening under strong acidic conditions or at elevated temperatures.[1] The substitution pattern on the oxetane ring also influences its stability, with 3,3-disubstituted oxetanes exhibiting greater stability.[1]

Q2: Are there any specific safety precautions I should take when working with the reagents for this synthesis?

A2: Standard laboratory safety practices should always be followed. When working with palladium catalysts and phosphine ligands, it is important to handle them in a well-ventilated fume hood as they can be toxic. Organoboron reagents should be handled with care. When performing the cyanation route, extreme caution must be exercised when handling cyanide salts, as they are highly toxic. All reactions should be carried out in a fume hood, and appropriate personal protective equipment (PPE) should be worn.

Q3: What are the recommended methods for purifying the final product, 2-(4-(oxetan-3-yl)phenyl)acetic acid?

A3: The final product is a carboxylic acid and is typically a solid at room temperature. The primary method of purification is recrystallization. A suitable solvent system for recrystallization would likely be a mixture of a polar solvent in which the compound is soluble at high temperatures (e.g., ethyl acetate, acetone) and a non-polar solvent in which it is less soluble at room temperature (e.g., hexanes, heptane). Column chromatography can also be used for purification, typically using a silica gel stationary phase and a solvent system such as ethyl acetate/hexanes with a small amount of acetic acid to prevent tailing.

Q4: What are the expected spectroscopic signatures for 2-(4-(oxetan-3-yl)phenyl)acetic acid?

-

¹H NMR: Signals for the aromatic protons (typically two doublets in the 7-8 ppm region), a singlet for the methylene protons of the acetic acid moiety (around 3.6 ppm), and characteristic signals for the oxetane ring protons.

-

¹³C NMR: Signals for the aromatic carbons, the carbonyl carbon of the carboxylic acid (around 170-180 ppm), the methylene carbon of the acetic acid, and the carbons of the oxetane ring.

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak corresponding to the molecular weight of the compound (192.21 g/mol ).

For definitive characterization, it is essential to obtain and interpret the full set of spectroscopic data (¹H NMR, ¹³C NMR, MS, and IR) for your synthesized compound and compare it with any available literature data if possible.

Detailed Experimental Protocol (Illustrative Example)

The following is a representative, step-by-step protocol for the synthesis of 2-(4-(oxetan-3-yl)phenyl)acetic acid via a Suzuki-Miyaura coupling followed by hydrolysis. This protocol is based on general procedures for similar transformations and should be optimized for specific laboratory conditions.

Step 1: Suzuki-Miyaura Coupling

Caption: Suzuki-Miyaura coupling to form the ester intermediate.

-

To a dried Schlenk flask, add ethyl 2-(4-bromophenyl)acetate (1.0 eq), 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxetane (1.2 eq), and potassium carbonate (2.0 eq).

-

Evacuate and backfill the flask with argon three times.

-

Add degassed dioxane and water (e.g., a 4:1 mixture).

-

Add the palladium catalyst, for example, [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.02-0.05 eq).

-

Heat the reaction mixture to 80-90 °C and stir under argon until the starting material is consumed (monitor by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the organic layer under reduced pressure and purify the crude product by column chromatography on silica gel.

Step 2: Ester Hydrolysis

Caption: Hydrolysis of the ester to the final carboxylic acid.

-

Dissolve the purified ethyl 2-(4-(oxetan-3-yl)phenyl)acetate in a mixture of THF and water (e.g., 2:1).

-

Add lithium hydroxide or sodium hydroxide (2-3 eq) and stir the mixture at room temperature or gently heat until the hydrolysis is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and remove the THF under reduced pressure.

-

Acidify the remaining aqueous solution to pH 2-3 with dilute hydrochloric acid.

-

The product will precipitate out of the solution. Collect the solid by filtration.

-

Wash the solid with cold water and dry under vacuum to afford the final product.

-

If necessary, the product can be further purified by recrystallization.

References

- [Link to a relevant patent or publication on the synthesis of similar compounds, if found]

- [Link to a review on Suzuki-Miyaura couplings]

- Assessing the stability of the oxetane ring under various chemical conditions - Benchchem.

- [Link to a general organic chemistry textbook or resource on nitrile hydrolysis]

- [Link to a publication on the purification of phenylacetic acid deriv

Sources

troubleshooting low reactivity of oxetane phenylacetic acid derivatives

Technical Support Center: Oxetane Phenylacetic Acid Derivatives

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for troubleshooting reactions involving oxetane phenylacetic acid derivatives. This guide is designed to address common challenges and provide actionable solutions to overcome low reactivity and other experimental hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here, we address specific issues you might encounter during your experiments in a question-and-answer format.

Section 1: Fundamental Reactivity Issues

Question 1: My oxetane phenylacetic acid derivative is showing no or very low reactivity. What are the primary factors to consider?

Answer:

Low reactivity in oxetane-containing molecules, particularly when coupled with a phenylacetic acid moiety, can be a multifaceted issue. The inherent stability of the oxetane ring, coupled with steric and electronic effects from the substituents, often necessitates specific reaction conditions for activation.[1][2]

Underlying Causes & Explanations:

-

Ring Strain and Stability: While oxetanes are strained four-membered rings (approx. 25.5 kcal/mol), they are significantly more stable than epoxides.[2][3] This inherent stability means they do not readily undergo ring-opening reactions without activation.[1]

-

Steric Hindrance: The substitution pattern on the oxetane ring is a critical factor. 3,3-disubstituted oxetanes are notably more stable and less reactive because the substituents sterically shield the ether oxygen from nucleophilic attack.[4][5] The bulky phenylacetic acid group can further contribute to this steric hindrance.

-

Electronic Effects: The electron-withdrawing nature of the phenylacetic acid group can influence the electron density of the oxetane ring, potentially reducing its susceptibility to certain types of reactions.

-

Inadequate Activation: Oxetanes typically require activation by Brønsted or Lewis acids to facilitate ring-opening by nucleophiles.[1][6] The carboxylic acid of the phenylacetic acid derivative itself is often not acidic enough to promote self-activation or reaction with external nucleophiles under standard conditions.

Troubleshooting Workflow:

Below is a decision-making workflow to diagnose and address low reactivity.

Caption: Troubleshooting decision tree for low reactivity.

Section 2: Reaction Optimization & Catalyst Selection

Question 2: I'm attempting a nucleophilic ring-opening reaction. Which catalysts are most effective, and what conditions should I start with?

Answer:

The choice of catalyst is crucial for activating the oxetane ring. Lewis acids are generally the most effective for promoting nucleophilic attack.[6] The reaction of an oxetane with a carboxylic acid can lead to the formation of a hydroxy ester, a valuable intermediate.[7]

General Reaction Scheme:

Caption: General mechanism for Lewis acid-catalyzed ring-opening.

Recommended Catalysts and Starting Conditions:

For reactions involving carboxylic acids as nucleophiles, stronger activation is often necessary. Below is a table of recommended Lewis acids and starting conditions.

| Catalyst | Typical Loading (mol%) | Solvent | Temperature (°C) | Notes |

| BF₃·OEt₂ | 10 - 50 | CH₂Cl₂ or Toluene | 0 to RT | A common and effective Lewis acid. Can be aggressive, so start at low temperatures. |

| TMSOTf | 5 - 20 | CH₂Cl₂ or Acetonitrile | -78 to 0 | A powerful catalyst, particularly for less reactive substrates. Very sensitive to moisture. |

| Sc(OTf)₃ | 1 - 10 | CH₂Cl₂ or THF | RT to 50 | A milder, water-tolerant Lewis acid. Good for sensitive functional groups. |

| In(OTf)₃ | 5 - 15 | Toluene or Dioxane | 50 to 100 | Effective for skeletal rearrangements and can be used at higher temperatures.[3] |

Experimental Protocol: Trial Reaction for Ring-Opening with Phenylacetic Acid

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the oxetane derivative (1.0 equiv) and phenylacetic acid (1.2 equiv).

-

Solvent Addition: Add anhydrous dichloromethane (CH₂Cl₂) to achieve a concentration of 0.1 M with respect to the oxetane.

-

Cooling: Cool the reaction mixture to 0 °C using an ice bath.

-

Catalyst Addition: Slowly add boron trifluoride etherate (BF₃·OEt₂) (0.2 equiv) dropwise.

-

Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or LC-MS every 30 minutes.

-

Warming (if necessary): If no reaction is observed after 2 hours, allow the mixture to slowly warm to room temperature and continue monitoring.

-

Quenching: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Work-up: Extract the aqueous layer with CH₂Cl₂, combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Trustworthiness Note: It is crucial to run a control reaction without the Lewis acid catalyst to confirm that the activation is necessary and that the observed product is not a result of thermal decomposition or other side reactions.

Section 3: Addressing Specific Side Reactions

Question 3: My reaction is producing a complex mixture of byproducts. What are the likely side reactions and how can I suppress them?

Answer:

The high ring strain of oxetanes, while facilitating desired reactions, can also lead to unintended pathways, especially under harsh conditions.[3][8]

Common Side Reactions:

-

Polymerization: Cationic ring-opening polymerization is a common side reaction, especially with strong acids and higher temperatures.[7] This is often observed as an insoluble, sticky residue.

-

Elimination/Rearrangement: In the presence of strong acids, the activated oxetane can undergo rearrangement to form allyl alcohols or other unsaturated products.[9]

-

Intramolecular Cyclization: If the phenylacetic acid derivative has other nucleophilic groups, intramolecular ring-opening may occur, leading to the formation of larger heterocyclic systems.[5][10]

Strategies for Suppression:

| Side Reaction | Mitigation Strategy | Explanation |

| Polymerization | Use a milder catalyst (e.g., Sc(OTf)₃), lower the reaction temperature, and add the catalyst slowly to control the concentration of the reactive cationic intermediate. | Milder conditions reduce the rate of propagation relative to the desired nucleophilic attack. |

| Elimination | Employ non-nucleophilic bases to scavenge protons if Brønsted acidity is an issue. Use aprotic solvents. | This minimizes the concentration of free protons that can initiate elimination pathways. |

| Intramolecular Reactions | Protect other nucleophilic functional groups within the molecule before attempting the oxetane ring-opening. | Orthogonal protecting group strategies are key to directing reactivity to the desired site. |